N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE
Description
This compound is a benzamide derivative featuring a diethylaminoethyl side chain, a 6-methoxy-substituted benzothiazole ring, and a 3-nitrobenzoyl group, all forming a hydrochloride salt. The diethylaminoethyl group enhances solubility in acidic environments, while the nitro and methoxy groups contribute to electronic effects that may influence reactivity or bioactivity.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)11-12-24(20(26)15-7-6-8-16(13-15)25(27)28)21-22-18-10-9-17(29-3)14-19(18)30-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJUOGPTDODEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The nitrated benzothiazole is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide derivative.
Alkylation: The final step involves the alkylation of the amide nitrogen with 2-chloro-N,N-diethylethylamine hydrochloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivative of the benzothiazole compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and diethylaminoethylamine.
Scientific Research Applications
Chemical Properties and Structure
The compound can be classified as a benzothiazole derivative, which is known for its diverse biological activities. Its structural formula is characterized by the presence of a benzothiazole moiety, a nitro group, and a diethylaminoethyl side chain. These structural features contribute to its interaction with various biological targets.
Biological Activities
-
Antimicrobial Activity
- Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide hydrochloride exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
-
Antitumor Properties
- The compound has shown promise in cancer research. Benzothiazole derivatives are recognized for their ability to inhibit tumor growth in various cancer cell lines. Specific studies have indicated that modifications on the benzothiazole ring can enhance cytotoxicity against breast, colon, and ovarian cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition
Therapeutic Applications
- Pharmaceutical Development
-
Chemical Synthesis
- The synthesis of this compound involves several steps that can be optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times . This efficiency is crucial for pharmaceutical applications where cost-effectiveness is essential.
Case Studies
- Antimicrobial Efficacy Study
- Cancer Cell Line Investigation
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared to analogs in Table 1.
Table 1: Structural Comparison of Target Compound with Analogs
Spectroscopic and Physicochemical Properties
- Nitro Group Effects: The target’s 3-nitrobenzamide moiety may exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), differing from ’s C=N stretch at 1645 cm⁻¹ .
- Salt Formation : The hydrochloride salt improves aqueous solubility compared to neutral analogs like ’s trifluoromethylbenzothiazoles .
Pharmacological Potential
- Target Compound: Shares a diethylaminoethyl group with ’s patented anticancer agent, suggesting possible kinase inhibition or DNA intercalation .
- Benzothiazole Derivatives () : Trifluoromethyl groups enhance membrane permeability, whereas the target’s methoxy group may reduce metabolic degradation .
Key Differentiators and Implications
- Benzothiazole vs. Benzodithiazine Cores: The target’s benzothiazole ring (vs.
- Amide vs. Sulfonamide Linkages : The benzamide group (target) offers greater hydrolytic stability compared to sulfonamides in .
- Substituent Effects : The 6-methoxy group (target) provides electron-donating effects, contrasting with ’s electron-withdrawing CF₃ group, which may alter receptor affinity .
Biological Activity
N-[2-(Diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its pharmacological significance. The presence of diethylamino and nitro groups further enhances its potential biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth in various cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | HCT116 | 7.5 | Cell cycle arrest |
| This compound | A431 (Epidermoid Carcinoma) | 6.0 | DNA damage and repair inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanisms may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | Bactericidal |
| Compound D | Candida albicans | 20 | Fungicidal |
| This compound | Escherichia coli | 18 | Bacteriostatic |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- DNA Interaction : The compound may intercalate into DNA, leading to structural alterations that hinder replication and transcription.
- Enzyme Inhibition : It can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, contributing to oxidative stress in cancer cells.
Case Studies
Several studies have investigated the efficacy of benzothiazole derivatives in preclinical models:
- Study on HeLa Cells : A study demonstrated that a related compound significantly reduced cell viability in HeLa cells by inducing apoptosis through the mitochondrial pathway.
- In Vivo Studies : Animal models treated with similar benzothiazole compounds showed reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic: What are the recommended synthetic pathways for N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide hydrochloride?
Answer:
The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : React 6-methoxy-2-aminobenzothiazole with a nitrobenzoyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous THF) to form the amide bond .
Diethylaminoethyl Sidechain Introduction : Use nucleophilic substitution or reductive amination to attach the diethylaminoethyl group. For example, react the intermediate with 2-chloro-N,N-diethylethylamine in the presence of a base like K₂CO₃ in DMF .
Hydrochloride Salt Formation : Treat the final product with HCl gas in dichloromethane to obtain the hydrochloride salt .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution).
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., nitro group at C3 of benzamide, methoxy at C6 of benzothiazole) and diethylaminoethyl chain integration via ¹H/¹³C NMR .
- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
- Elemental Analysis : Validate empirical formula (C₁₉H₂₁N₄O₃S·HCl) .
Note : If discrepancies arise between theoretical and observed data (e.g., unexpected peaks in NMR), repeat synthesis under inert conditions to rule out oxidation or hydrolysis .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
The hydrochloride salt is likely polar due to the charged diethylaminoethyl group. Test solubility in:
- Polar aprotic solvents : DMSO, DMF (for stock solutions in biological assays) .
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, adjusting ionic strength to mimic physiological conditions .
- Chlorinated solvents : Dichloromethane for purification steps .
Methodological Tip : Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may confound bioactivity results .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for its synthesis?
Answer:
When experimental data (e.g., unexpected byproducts or low yields) conflict with proposed mechanisms:
DFT Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., competing nucleophilic attacks on nitrobenzoyl chloride) .
Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics; polar solvents may stabilize intermediates in amide bond formation .
Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures for challenging steps .
Case Study : If the diethylaminoethyl group fails to attach, ML can recommend alternative reagents (e.g., Mitsunobu reaction with DIAD/TPP) .
Advanced: What strategies address discrepancies in biological activity data across studies?
Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) may stem from:
- Experimental Design Flaws : Standardize assay conditions (e.g., ATP concentration, incubation time) and use positive controls (e.g., staurosporine) .
- Compound Degradation : Perform stability studies (HPLC at 24/48h) in assay buffers; add antioxidants (e.g., ascorbic acid) if nitro groups are redox-sensitive .
- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity .
Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate reproducibility .
Advanced: How can researchers optimize reaction yield while minimizing hazardous byproducts?
Answer:
Green Chemistry Principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for amide coupling .
Flow Chemistry : Use microreactors to control exothermic nitro group reactions and reduce waste .
Catalytic Systems : Screen Pd/C or Ni catalysts for selective reductions, avoiding nitro group over-reduction to amines .
Analytical Validation : Track byproducts via GC-MS and optimize workup (e.g., liquid-liquid extraction) to isolate the target compound .
Advanced: What role do molecular docking studies play in understanding its pharmacological interactions?
Answer:
Docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains:
Binding Site Analysis : Identify key interactions (e.g., hydrogen bonds between the nitro group and kinase hinge region) .
Free Energy Calculations (MM/PBSA) : Quantify binding affinity and rank derivatives for SAR studies .
Dynamic Behavior : Perform MD simulations to assess binding stability over 100ns trajectories .
Validation : Compare docking scores with experimental IC₅₀ values; discrepancies may indicate allosteric binding or protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
